molecular formula C16H20N2O4 B11117443 Ethyl 6-(2-ethoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(2-ethoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B11117443
M. Wt: 304.34 g/mol
InChI Key: ILBIXSXAILEUJA-UHFFFAOYSA-N
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Description

ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-ethoxyaniline in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an aqueous or organic solvent.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific structural features, such as the ethoxyphenyl group and the tetrahydropyrimidine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-4-21-12-9-7-6-8-11(12)14-13(15(19)22-5-2)10(3)17-16(20)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,20)

InChI Key

ILBIXSXAILEUJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCC

Origin of Product

United States

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